Volatility and Boiling Point Differentiation: DMS vs. Dimethyl Disulfide (DMDS)
DMS exhibits a boiling point of 37–38 °C, which is approximately 72 °C lower than the boiling point of DMDS (109 °C at 760 mmHg) [1]. This substantial difference in volatility directly impacts application suitability: DMS is a highly volatile liquid at ambient conditions, whereas DMDS remains a liquid with significantly lower vapor pressure. In flavor and fragrance applications, DMS is described as 'less volatile' than DMS, with DMDS adding a 'dirty note' that restricts its utility [2]. The quantitative volatility gap precludes DMDS from substituting DMS in processes requiring rapid evaporation, low-temperature vapor-phase reactions, or applications where headspace concentration control is critical.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 37–38 °C |
| Comparator Or Baseline | Dimethyl disulfide (DMDS): 109 °C at 760 mmHg |
| Quantified Difference | ~72 °C lower boiling point for DMS |
| Conditions | Atmospheric pressure (760 mmHg); standard laboratory conditions |
Why This Matters
Boiling point dictates evaporation rate and vapor-phase availability, directly influencing process design, safety protocols (flash point −34 °F for DMS vs. higher for DMDS), and application feasibility in fields such as chemical vapor deposition, atmospheric chemistry studies, and flavor formulation.
- [1] ChemicalBook. 75-18-3 (Dimethyl sulfide) Chemical Properties Database. Accessed 2026. View Source
- [2] Perfumer & Flavorist. Flavor Bites: Dimethyl Sulfide. 2011. View Source
